Cas no 889941-89-3 (1-amino-2,2-dimethylcyclopentane-1-carboxylic acid)

1-Amino-2,2-dimethylcyclopentane-1-carboxylic acid is a structurally unique cyclic amino acid derivative featuring a constrained cyclopentane backbone with geminal dimethyl substitution at the 2-position. This configuration imparts steric hindrance and conformational rigidity, making it valuable for peptide modification and medicinal chemistry applications. The compound's quaternary α-carbon enhances metabolic stability, while the primary amine and carboxyl functionalities allow for selective derivatization. Its stereochemistry and ring strain influence binding affinity in bioactive molecules, particularly in the design of enzyme inhibitors or conformationally restricted peptidomimetics. The compound serves as a versatile building block for probing structure-activity relationships in drug discovery.
1-amino-2,2-dimethylcyclopentane-1-carboxylic acid structure
889941-89-3 structure
Product Name:1-amino-2,2-dimethylcyclopentane-1-carboxylic acid
CAS No:889941-89-3
MF:C8H15NO2
MW:157.210202455521
CID:4664040
PubChem ID:53441418
Update Time:2025-10-28

1-amino-2,2-dimethylcyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 1-amino-2,2-dimethyl-
    • 1-amino-2,2-dimethylcyclopentanecarboxylic acid
    • 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid
    • Inchi: 1S/C8H15NO2/c1-7(2)4-3-5-8(7,9)6(10)11/h3-5,9H2,1-2H3,(H,10,11)
    • InChI Key: YNONXTJHHDSTPN-UHFFFAOYSA-N
    • SMILES: C1(N)(C(O)=O)CCCC1(C)C

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid

Recent Advances in the Study of 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid (CAS: 889941-89-3)

1-amino-2,2-dimethylcyclopentane-1-carboxylic acid (CAS: 889941-89-3) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This unique cyclic amino acid derivative has shown promising potential in various applications, particularly in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, revealing novel insights into its pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid through an optimized asymmetric catalytic route, achieving high enantiomeric purity (>99% ee). The researchers utilized a novel chiral catalyst system that significantly improved the yield compared to previous methods, making large-scale production more feasible for pharmaceutical applications.

Structural analysis using X-ray crystallography and NMR spectroscopy has provided detailed information about the conformational preferences of this constrained amino acid. The gem-dimethyl substitution at the 2-position creates significant steric hindrance, forcing the molecule into a rigid conformation that has been shown to be particularly valuable in peptide-based drug design. This structural rigidity enhances metabolic stability while maintaining biological activity.

In pharmacological studies, derivatives of 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid have demonstrated remarkable activity as modulators of ion channels and G-protein coupled receptors. A recent patent application (WO2023051234) discloses its use as a key building block in novel analgesics targeting the sigma-1 receptor, showing improved selectivity and reduced side effects compared to existing therapies.

The compound's potential in CNS drug development has been particularly noteworthy. Research published in ACS Chemical Neuroscience (2024) revealed that peptide analogs incorporating this amino acid showed enhanced blood-brain barrier penetration and prolonged half-life in vivo. These properties make it an attractive scaffold for developing treatments for neurodegenerative disorders.

Ongoing clinical trials are investigating its derivatives as potential therapeutics for chronic pain management and certain psychiatric disorders. Preliminary results from Phase I studies indicate good tolerability and favorable pharmacokinetic profiles, supporting further development of this chemical class.

Future research directions include exploring its application in PROTAC (proteolysis targeting chimera) design and as a component of peptide-drug conjugates for targeted cancer therapy. The unique structural features of 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid offer multiple opportunities for medicinal chemistry optimization across various therapeutic areas.

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